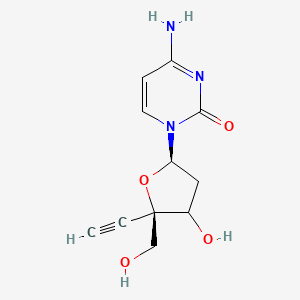

4'-Ethynyl-2'-deoxycytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1 |

InChI Key |

MSPJPGIGNWYLAC-MOBVGWBASA-N |

Isomeric SMILES |

C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of 4'-Ethynyl-2'-deoxycytidine (EdC): A Third-Generation Nucleoside Analog for Hematological Malignancies

An In-Depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development of a Promising Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of 4'-Ethynyl-2'-deoxycytidine (EdC), a novel third-generation nucleoside analog demonstrating significant potential as an anticancer agent, particularly for lymphoma and leukemia subtypes. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Quest for Novel Nucleoside Analogs

Nucleoside analogs have long been a cornerstone of antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to interfere with nucleic acid synthesis and other essential cellular processes. First and second-generation analogs, while effective, often face challenges such as metabolic instability and the development of resistance. This has spurred the development of third-generation nucleosides with modifications designed to overcome these limitations. This compound (EdC) has emerged from these efforts as a promising candidate with a unique profile of potent and selective activity against hematological malignancies.

Discovery of this compound (EdC)

EdC was identified through a nucleoside-specific multiplexed high-throughput screening approach. This unbiased screen, combined with a scaffold-specific compound library, led to the discovery of EdC's preferential activity against diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL) cell lines.[1][2]

Mechanism of Action: Inducing Replicative Stress

The anticancer activity of EdC is rooted in its ability to induce replicative stress, leading to cell cycle arrest and apoptosis. The key steps in its mechanism of action are:

-

Cellular Uptake and Activation: EdC is a prodrug that, after entering the cell, requires phosphorylation by deoxycytidine kinase (DCK) to become pharmacologically active.[1][3]

-

DNA Incorporation and Chain Termination: The phosphorylated form of EdC is incorporated into newly synthesized DNA during replication. The presence of the 4'-ethynyl group acts as a chain terminator, physically obstructing the addition of the next nucleotide by DNA polymerases.[1][3]

-

Replication Fork Arrest and S-Phase Accumulation: The termination of DNA chain elongation leads to the stalling of replication forks and an accumulation of cells in the S-phase of the cell cycle.[1][3]

-

Induction of DNA Damage Response (DDR): The stalled replication forks are recognized by the cell as DNA damage, triggering the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation of key proteins such as H2AX (forming γH2AX) and CHK1.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death.

A critical feature of EdC is its resistance to common mechanisms of nucleoside analog inactivation, such as deamination by cytidine deaminase (CDA) and metabolism by SAMHD1.[1][3] This resistance likely contributes to its enhanced potency.

Quantitative Data from Preclinical Studies

The preclinical evaluation of EdC has yielded significant quantitative data supporting its anticancer potential.

In Vitro Cytotoxicity

EdC has demonstrated potent cytotoxic activity against a range of lymphoma and leukemia cell lines, with notably lower efficacy in solid tumor and non-tumorigenic cell lines.

| Cell Line | Cancer Type | Subtype | IC50 (µM) |

| DLBCL | |||

| SUDHL-2 | DLBCL | ABC | ~0.1 |

| OCI-Ly-10 | DLBCL | ABC | ~0.1 |

| Pfieffer | DLBCL | GCB | ~0.1 |

| Toledo | DLBCL | GCB | ~0.1 |

| SUDHL-5 | DLBCL | GCB | ~0.1 |

| SUDHL-10 | DLBCL | GCB | ~0.1 |

| SUDHL-16 | DLBCL | GCB | ~0.1 |

| SUDHL-8 | DLBCL | GCB | ~0.1 |

| SUDHL-4 | DLBCL | GCB | ~0.1 |

| ALL | |||

| Molt-4 | T-ALL | ~0.01 | |

| Jurkat | T-ALL | ~0.01 | |

| SUPT1 | T-ALL | ~0.01 | |

| Loucy | T-ALL | ~0.01 | |

| REH | B-ALL | ~0.01 | |

| 697 | B-ALL | ~0.01 | |

| Nalm-6 | B-ALL | ~0.01 | |

| RS411 | B-ALL | ~0.01 | |

| Solid Tumor | |||

| MDA-MB-436 | Breast Cancer | >10 | |

| MDA-MB-231 | Breast Cancer | >10 | |

| DLD1 | Colorectal Cancer | >10 | |

| Non-tumorigenic | |||

| BJ-hTERT | Fibroblast | >10 | |

| RPE1 | Retinal Pigment Epithelial | >10 | |

| MCF10A | Breast Epithelial | >10 |

Table 1: In Vitro Cytotoxicity (IC50) of EdC in various cell lines. Data derived from CellTiter-Glo viability assays.[2][3][4]

In Vivo Efficacy in a DLBCL Xenograft Model

In a preclinical in vivo study using a SUDHL-10 DLBCL xenograft model in nude mice, EdC demonstrated significant antitumor activity. Treatment with 50 mg/kg of EdC via intraperitoneal injection for 12 days resulted in tumor regression and a significant increase in overall survival.[5]

| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) | Standard Deviation |

| Vehicle Control | 0 | ~100 | - |

| 3 | ~150 | - | |

| 6 | ~300 | - | |

| 9 | ~600 | - | |

| 12 | ~1000 | - | |

| 15 | ~1500 | - | |

| EdC (50 mg/kg) | 0 | ~100 | - |

| 3 | ~100 | - | |

| 6 | ~75 | - | |

| 9 | ~50 | - | |

| 12 | ~25 | - | |

| 15 | ~200 (after treatment cessation) | - |

Table 2: In Vivo Efficacy of EdC in a SUDHL-10 DLBCL Xenograft Model. Note: Exact numerical values with standard deviations were not available in the public search results and are represented here based on graphical data from the primary literature.[5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice indicated that EdC possesses favorable drug-like properties. It was found to be stable in mouse liver microsomes and plasma, with a half-life of over 240 minutes in liver cytosol, in stark contrast to natural deoxycytidine (dC) which has a half-life of only 4 minutes.[5] This stability is attributed to its resistance to cytidine deaminase.[5]

| Parameter | Value |

| In Vitro ADME | |

| Half-life in Mouse Liver Cytosol | >240 min |

| Half-life in Mouse Liver Microsomes | >60 min |

| Stability in Mouse Plasma | High |

| In Vivo Pharmacokinetics (Mouse) | |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life (t1/2) | Data not available |

| Bioavailability | Data not available |

Table 3: Preclinical Pharmacokinetic and ADME Properties of EdC. [5]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Treatment: Add serial dilutions of EdC or vehicle control to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.[3][4]

Western Blot for DNA Damage Response Markers (γH2AX and Phospho-CHK1)

This protocol is for the detection of phosphorylated H2AX (γH2AX) and CHK1, key markers of the DNA damage response.

-

Cell Treatment and Lysis: Treat lymphoma or leukemia cells with EdC at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and phospho-CHK1 (e.g., anti-phospho-Chk1 Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. Use a loading control antibody such as anti-β-actin or anti-GAPDH.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

DNA Fiber Assay for Replicative Stress

This assay directly visualizes DNA replication forks and allows for the measurement of replication fork speed and stalling.

-

Cell Labeling:

-

Pulse-label cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

-

Wash the cells with warm media.

-

Treat the cells with EdC or a control compound for the desired time.

-

Pulse-label the cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.

-

-

Cell Harvesting and Lysis: Harvest approximately 500,000 cells and resuspend them in PBS. Mix a small volume of the cell suspension with lysis buffer on a microscope slide.

-

DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.

-

Fixation: Fix the DNA fibers with a 3:1 methanol:acetic acid solution.

-

Denaturation: Denature the DNA with 2.5 M HCl for 30 minutes.

-

Blocking: Block the slides with 5% BSA in PBS for 1 hour.

-

Immunostaining:

-

Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1 hour.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour.

-

-

Mounting and Imaging: Mount the slides with an antifade mounting medium and image using a fluorescence microscope.

-

Analysis: Measure the length of the CldU and IdU tracks using image analysis software. A decrease in the length of the IdU tracks in EdC-treated cells compared to controls indicates replication fork slowing or stalling.[5][6][7]

Signaling Pathways and Visualizations

The mechanism of action of EdC involves the activation of the ATR/CHK1 signaling pathway in response to replicative stress.

Figure 1: Activation and incorporation of this compound (EdC) into DNA.

Figure 2: EdC-induced replicative stress and the DNA Damage Response (DDR) pathway.

Figure 3: Preclinical development workflow for this compound (EdC).

Conclusion and Future Directions

This compound has emerged as a promising third-generation nucleoside analog with potent and selective anticancer activity against lymphoma and leukemia. Its mechanism of action, involving the induction of replicative stress and activation of the DNA damage response, combined with its favorable metabolic stability, makes it an attractive candidate for further development. The preclinical data summarized in this guide provide a strong rationale for its continued investigation.

Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling to establish a safe and effective dosing regimen for potential clinical trials. Furthermore, exploring the efficacy of EdC in combination with other anticancer agents, particularly those that also modulate the DNA damage response, could reveal synergistic interactions and provide new therapeutic strategies for hematological malignancies. The development of predictive biomarkers to identify patient populations most likely to respond to EdC therapy will also be crucial for its successful clinical translation.

References

- 1. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Ethynyl-2'-deoxycytidine (EdC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2'-deoxycytidine (EdC) is a third-generation anticancer nucleoside analogue that has demonstrated significant promise in preclinical studies.[1][2][3][4][5] As a prodrug, EdC is metabolized intracellularly to its active form, which then exerts its cytotoxic effects. This guide provides a comprehensive overview of EdC, its mechanism of action, and its potential therapeutic applications, with a focus on the technical details relevant to researchers in oncology and drug development.

Core Compound Details

| Feature | Description |

| Chemical Name | This compound |

| Abbreviation | EdC |

| CAS Number | 1147149-34-7 |

| Molecular Formula | C11H13N3O4 |

| Molecular Weight | 267.24 g/mol |

| Classification | Anticancer nucleoside analogue[6][7] |

| Primary Indication | Preclinical studies show potent activity against hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL).[1][2][3][4][5] |

Mechanism of Action

The anticancer activity of this compound is contingent upon its intracellular phosphorylation by deoxycytidine kinase (DCK).[1][2][3][4][5] This initial phosphorylation is the rate-limiting step in its activation. Once phosphorylated to its monophosphate form, it is further converted to the active triphosphate metabolite, this compound triphosphate (EdCTP).

EdCTP acts as a DNA chain terminator.[1][2][3][4] During DNA replication, DNA polymerases can mistakenly incorporate EdCTP into the growing DNA strand in place of the natural nucleotide, deoxycytidine triphosphate (dCTP). The presence of the 4'-ethynyl group on the sugar moiety of EdCTP sterically hinders the formation of the 3'-5' phosphodiester bond with the subsequent nucleotide. This leads to the termination of DNA chain elongation, resulting in replication fork arrest and an accumulation of cells in the S-phase of the cell cycle.[1][2][3][4] The induction of replicative stress ultimately triggers apoptotic cell death in cancer cells.

A key advantage of EdC is its resistance to common nucleoside analogue resistance mechanisms.[1][2][3] Specifically, it has been shown to be resistant to cytidine deamination and metabolism by SAMHD1.[1][2][3]

Figure 1: Mechanism of action of this compound (EdC).

Distinction from 5-Ethynyl-2'-deoxycytidine

It is crucial to distinguish this compound from a similarly named compound, 5-ethynyl-2'-deoxycytidine (also abbreviated as EdC). While both are nucleoside analogues, their primary applications and metabolic fates differ significantly. 5-ethynyl-2'-deoxycytidine is primarily utilized as a tool for labeling newly synthesized DNA in cell proliferation assays.[8][9][10][11] In many cell lines, it is readily deaminated to 5-ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA.[8][9] In contrast, this compound is being developed as an anticancer therapeutic and its primary mechanism involves chain termination of DNA synthesis.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent and selective activity of this compound against a panel of cancer cell lines, with a notable preference for leukemia and lymphoma subtypes.[1]

In Vitro Activity

| Cell Line | Cancer Type | IC50 (nM) |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | ~10 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | ~25 |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC) | ~50 |

| MDA-MB-231 | Breast Cancer | >1000 |

| U2OS | Osteosarcoma | >1000 |

Note: IC50 values are approximate and can vary between studies.

In Vivo Activity

In mouse xenograft models of diffuse large B-cell lymphoma and B-cell acute lymphoblastic leukemia, EdC has been shown to be highly effective in reducing tumor burden.[1][3]

Experimental Protocols

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline for assessing the cytotoxic effects of EdC on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (EdC)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of EdC in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of EdC. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Figure 2: A generalized workflow for a cell viability assay.

In Vivo Toxicity Study (General Protocol)

This protocol provides a basic framework for assessing the in vivo toxicity of EdC in a mouse model. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[12]

Materials:

-

Healthy, age-matched mice (e.g., C57BL/6)

-

This compound (EdC)

-

Vehicle control (e.g., 10% DMSO + 10% Solutol + 80% PBS)[12]

-

Standard animal housing and monitoring equipment

Procedure:

-

Acclimate mice to the facility for at least one week prior to the start of the study.

-

Randomly assign mice to treatment and control groups.

-

Prepare the EdC formulation and vehicle control.

-

Administer EdC or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., once daily for 10 consecutive days).[12]

-

Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health and behavior.

-

At the end of the study, euthanize the mice and perform a complete necropsy.

-

Collect blood for hematological and serum chemistry analysis.

-

Collect and fix major organs and tissues in 10% formalin for histopathological examination.[12]

Conclusion

This compound is a promising third-generation nucleoside analogue with potent and selective anticancer activity against hematological malignancies in preclinical models. Its mechanism of action as a DNA chain terminator, coupled with its resistance to common metabolic deactivation pathways, makes it an attractive candidate for further clinical development. This guide provides a foundational understanding of EdC for researchers and drug development professionals, highlighting its therapeutic potential and providing a framework for its continued investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. | Broad Institute [broadinstitute.org]

- 3. This compound (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. primo.uvm.edu [primo.uvm.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4'-Ethynyl-2'-deoxycytidine_TargetMol [targetmol.com]

- 8. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 4'-Ethynyl-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2'-deoxycytidine (EdC) is a third-generation anticancer nucleoside prodrug that has demonstrated significant promise, particularly in the context of hematologic malignancies.[1][2][3][4][5] As a nucleoside analog, EdC functions as an antimetabolite, interfering with nucleic acid synthesis to exert its cytotoxic effects.[6][7] This technical guide provides an in-depth overview of the biological activity of EdC, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action

EdC's primary mechanism of action is the termination of DNA chain elongation during replication.[1][3][4][5] As a prodrug, it requires intracellular activation through phosphorylation. The key steps in its mechanism are as follows:

-

Cellular Uptake: EdC enters the cell, likely through nucleoside transporters.

-

Phosphorylation: The crucial activation step is the phosphorylation of EdC by deoxycytidine kinase (DCK) to form EdC monophosphate.[1][2][3][4][5] Subsequent phosphorylations by other kinases convert it to the active triphosphate form, this compound triphosphate (EdCTP).

-

DNA Incorporation and Chain Termination: During DNA synthesis, DNA polymerases incorporate EdCTP into the growing DNA strand.[8] The 4'-ethynyl group on the ribose sugar creates steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.[8] This effectively terminates DNA chain elongation.

-

Induction of Replicative Stress: The halting of DNA replication leads to replication fork arrest and an accumulation of cells in the S-phase of the cell cycle.[1][2][3][4][5] This replicative stress can trigger downstream signaling pathways leading to apoptosis (programmed cell death).[6]

A notable feature of EdC is its resistance to common mechanisms of resistance that affect other nucleoside analogs, such as deamination by cytidine deaminase.[1][3][4][5] Some studies suggest that in certain cellular contexts, EdC can be deaminated to 5-ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA.[9][10]

Signaling and Metabolic Activation Pathway

The following diagram illustrates the metabolic activation and subsequent mechanism of action of EdC.

Caption: Metabolic activation and mechanism of action of EdC.

Preferential Activity and Therapeutic Potential

EdC has shown marked preferential activity against leukemia and lymphoma subtypes, particularly diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL).[1][2][3][4] This selectivity is attributed to the high levels of DCK, the activating enzyme, in these cancer types. In contrast, it exhibits lower potency against solid tumor cell lines such as those from breast and colorectal cancer.[1] Furthermore, EdC has demonstrated efficacy in in vivo models of DLBCL and B-ALL.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-proliferative activities of EdC across various cell lines.

Table 1: In Vitro Cytotoxicity of EdC in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 1.8 | [1] |

| REH | B-cell Acute Lymphoblastic Leukemia | 3.2 | [1] |

| 697 | B-cell Acute Lymphoblastic Leukemia | 4.5 | [1] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 2.3 | [1] |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 2.9 | [1] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5.6 | [1] |

| SUPT1 | T-cell Acute Lymphoblastic Leukemia | 8.9 | [1] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 15.2 | [1] |

| SUDHL-2 | Diffuse Large B-cell Lymphoma (ABC) | 6.7 | [1] |

| OCI-Ly-10 | Diffuse Large B-cell Lymphoma (ABC) | 9.8 | [1] |

| Pfeiffer | Diffuse Large B-cell Lymphoma (GCB) | 3.4 | [1] |

| Toledo | Diffuse Large B-cell Lymphoma (GCB) | 4.1 | [1] |

| SUDHL-5 | Diffuse Large B-cell Lymphoma (GCB) | 5.3 | [1] |

| SUDHL-10 | Diffuse Large B-cell Lymphoma (GCB) | 7.2 | [1] |

| SUDHL-16 | Diffuse Large B-cell Lymphoma (GCB) | 8.1 | [1] |

| SUDHL-8 | Diffuse Large B-cell Lymphoma (GCB) | 11.5 | [1] |

| SUDHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 13.6 | [1] |

Table 2: In Vitro Cytotoxicity of EdC in Solid Tumor and Non-Tumorigenic Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | >1000 | [1] |

| MDA-MB-436 | Breast Cancer | >1000 | [1] |

| DLD1 | Colorectal Cancer | >1000 | [1] |

| U2OS | Osteosarcoma | >1000 | [1] |

| BJ-hTERT | Non-tumorigenic Fibroblasts | >1000 | [1] |

| RPE1 | Non-tumorigenic Retinal Pigment Epithelial | >1000 | [1] |

| MCF10A | Non-tumorigenic Breast Epithelial | >1000 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like EdC.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of EdC on cell proliferation and survival.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of EdC in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the EdC concentration. Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

This technique is used to determine the effect of EdC on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of EdC or vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[11][12]

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a nucleoside analog like EdC.

Caption: Preclinical evaluation workflow for EdC.

Conclusion

This compound is a potent anticancer nucleoside analog with a well-defined mechanism of action centered on the termination of DNA synthesis. Its preferential activity against hematological malignancies, coupled with its resistance to common drug resistance mechanisms, makes it a promising candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of EdC and other novel nucleoside analogs in the pursuit of more effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. search.library.ucr.edu [search.library.ucr.edu]

- 3. primo.uvm.edu [primo.uvm.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scholarshare.temple.edu [scholarshare.temple.edu]

- 9. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

exploring the metabolic pathway of 4'-Ethynyl-2'-deoxycytidine in cells

An In-depth Technical Guide to the Cellular Metabolism of 4'-Ethynyl-2'-deoxycytidine (EdC)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (EdC) is a third-generation anticancer nucleoside prodrug demonstrating significant promise, particularly against hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL).[1][2][3][4] As a prodrug, EdC requires intracellular metabolic activation to exert its cytotoxic effects. This guide delineates the metabolic pathway of EdC, its mechanism of action, and provides an overview of the experimental methodologies used to elucidate these processes. The information presented is intended to support further research and development of EdC as a therapeutic agent.

The Metabolic Activation and Mechanism of Action of EdC

The cellular journey of EdC from a prodrug to an active cytotoxic agent involves a series of enzymatic modifications and subsequent incorporation into the cellular machinery.

Cellular Uptake and Phosphorylation Cascade

Following its transport into the cell, EdC undergoes a critical multi-step phosphorylation cascade to become pharmacologically active. This process is initiated by deoxycytidine kinase (DCK), which catalyzes the first phosphorylation step, converting EdC to EdC monophosphate (EdC-MP).[1][3] Subsequent phosphorylations, mediated by cytidine monophosphate kinase (CMPK1) and nucleoside diphosphate kinase (NDPK), generate EdC diphosphate (EdC-DP) and the active EdC triphosphate (EdC-TP), respectively.[3]

Remarkably, EdC is an efficient substrate for DCK, with studies showing a higher maximal velocity (Vmax) of phosphorylation compared to the natural substrate, deoxycytidine (dC), and another well-known nucleoside analog, cytarabine (AraC).[1] Furthermore, EdC exhibits resistance to common nucleoside analog resistance mechanisms, such as deamination by cytidine deaminase (CDA) and metabolism by SAMHD1.[1][3][4]

DNA Incorporation and Chain Termination

The active metabolite, EdC-TP, functions as a DNA chain terminator. During the S-phase of the cell cycle, DNA polymerases incorporate EdC-TP into newly synthesized DNA strands.[1][5] The presence of the 4'-ethynyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to the arrest of the replication fork.[1][3]

This disruption of DNA replication induces replicative stress, triggers the DNA damage response (DDR), and ultimately leads to apoptosis in rapidly dividing cancer cells.[3] The preferential activity of EdC in certain leukemia and lymphoma subtypes is attributed to their dependence on the de novo nucleotide synthesis pathway and high expression of DCK.[1]

Quantitative Analysis of EdC Metabolism

The efficiency of EdC's metabolic activation is a key determinant of its anticancer activity. The following table summarizes the available quantitative data on the enzymatic phosphorylation of EdC.

| Enzyme | Substrate | Vmax (nmol/min/mg) | Reference |

| Deoxycytidine Kinase (DCK) | EdC | Higher than dC and AraC | [1] |

| Deoxycytidine Kinase (DCK) | dC | Lower than EdC | [1] |

| Deoxycytidine Kinase (DCK) | AraC | Lower than EdC | [1] |

Note: Specific Km and kcat values for each phosphorylation step of EdC are not yet fully reported in the literature.

Visualizing the Metabolic and Experimental Pathways

Metabolic Pathway of EdC

The following diagram illustrates the sequential phosphorylation of EdC to its active triphosphate form and its subsequent incorporation into DNA, leading to chain termination.

Caption: Metabolic activation of EdC to EdC-TP and its mechanism of action.

Experimental Workflow for Assessing EdC Activity

This diagram outlines a typical experimental workflow to evaluate the cellular effects of EdC.

Caption: A generalized workflow for studying the effects of EdC in cancer cells.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the metabolism and effects of EdC.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of EdC for the desired time period (e.g., 72 hours). Include untreated control wells.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control.

DNA Synthesis Assay using Click Chemistry

This method detects EdC incorporated into newly synthesized DNA via a copper-catalyzed click reaction with a fluorescent azide.

Materials:

-

Cells cultured on coverslips or in multiwell plates

-

EdC solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click-iT® reaction cocktail (containing fluorescent azide, copper sulfate, and a reducing agent)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Pulse the cells with EdC at a final concentration of 10 µM for a defined period (e.g., 1-2 hours) to label newly synthesized DNA.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

Wash with PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content after EdC treatment.

Materials:

-

Treated and control cells

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Conclusion

This compound is a potent anticancer agent with a well-defined metabolic activation pathway and mechanism of action. Its efficient phosphorylation by DCK and resistance to common deactivation pathways make it a promising candidate for further clinical development. The experimental protocols and data presented in this guide provide a framework for continued investigation into the therapeutic potential of EdC. Future research should focus on obtaining more detailed kinetic data for the entire phosphorylation cascade and further exploring the molecular determinants of its selective cytotoxicity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. primo.uvm.edu [primo.uvm.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarshare.temple.edu [scholarshare.temple.edu]

Initial Investigations into the Antiviral Properties of 4'-Ethynyl-2'-deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the antiviral properties of 4'-Ethynyl-2'-deoxycytidine (EdC), a third-generation nucleoside analog. While extensively studied for its anticancer potential, particularly against lymphoma and leukemia, its structural analogs have demonstrated significant promise as antiviral agents.[1] This document collates available data on its anti-HIV activity, mechanism of action, and the experimental protocols used in its evaluation.

Core Antiviral Activity: Focus on HIV

Initial studies have identified this compound (also referred to as 4'-E-dC) as a potent inhibitor of human immunodeficiency virus (HIV). Research has demonstrated its activity against a wide spectrum of HIV, including various laboratory strains of HIV-1, HIV-2, and primary clinical isolates.[2][3] The introduction of the 4'-ethynyl group to the deoxyribose scaffold is a key structural feature shared by a class of potent nucleoside reverse transcriptase inhibitors (NRTIs).

Quantitative Antiviral Data

The antiviral efficacy and cytotoxicity of this compound and its analogs have been quantified using standard in vitro assays. The following table summarizes the key data points from initial studies against the HIV-1LAI strain in MT-4 cells.

| Compound | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |

| This compound (4'-E-dC) | 0.01 | >1 | >100 |

| 4'-Ethynyl-2'-deoxyadenosine (4'-E-dA) | 0.003 | 4.9 | 1,630 |

| 4'-Ethynyl-2'-deoxyguanosine (4'-E-dG) | 0.003 | 1.3 | 458 |

| Zidovudine (AZT) | 0.004 | >1 | >250 |

| Lamivudine (3TC) | 0.03 | >10 | >333 |

a 50% effective concentration required to inhibit HIV-1 replication.[2] b 50% cytotoxic concentration that reduces the viability of uninfected cells.[2] c Selectivity Index is the ratio of CC50 to EC50.[2]

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The primary antiviral mechanism of this compound against HIV is the inhibition of the viral reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[2][3] Like other nucleoside analogs, EdC acts as a chain terminator.

The proposed signaling pathway is as follows:

-

Cellular Uptake: EdC is transported into the host lymphocyte.

-

Phosphorylation: Inside the cell, it is converted to its active triphosphate form (EdC-TP) by the host cell's deoxycytidine kinase (dCK).

-

Competitive Inhibition: EdC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the HIV reverse transcriptase.

-

Chain Termination: Once incorporated, the 4'-ethynyl group on the sugar moiety prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral DNA chain. This halting of DNA synthesis effectively stops viral replication.

References

- 1. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4'-Ethynyl-2'-deoxycytidine (EdC) in Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that serves as a powerful tool for assessing de novo DNA synthesis and, consequently, cell proliferation. Similar to its well-known counterpart, 5-ethynyl-2'-deoxyuridine (EdU), EdC is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The unique ethynyl group on EdC allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This detection method is highly specific, efficient, and occurs under mild conditions, offering significant advantages over traditional proliferation assays like the BrdU (bromodeoxyuridine) method, which requires harsh DNA denaturation steps.[1] EdC is also under investigation as a potential anticancer therapeutic, particularly for certain types of leukemia and lymphoma, due to its ability to induce replicative stress and act as a chain terminator upon incorporation into DNA.[2][3]

Mechanism of Action

EdC is cell-permeable and, once inside the cell, is phosphorylated by deoxycytidine kinase (dCK) and subsequent kinases to its triphosphate form, EdCTP.[2][3] DNA polymerases then incorporate EdCTP into replicating DNA, where it can be detected. The ethynyl group provides a bioorthogonal handle for the covalent attachment of a fluorescently labeled azide, enabling the visualization and quantification of proliferating cells. While EdC is a substrate for DNA synthesis, it has been observed that in some cell lines, it can be deaminated to 5-ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA.[4] However, EdC itself can be incorporated and has been shown to be less cytotoxic than EdU in some contexts.[5]

Comparison with Other Cell Proliferation Assays

| Feature | EdC Assay | BrdU Assay | MTT/XTT Assays |

| Principle | Incorporation of a nucleoside analog and detection via click chemistry. | Incorporation of a nucleoside analog and detection with a specific antibody. | Measurement of metabolic activity (reduction of tetrazolium salts). |

| Direct/Indirect | Direct measurement of DNA synthesis. | Direct measurement of DNA synthesis. | Indirect measurement of cell viability/metabolic activity. |

| DNA Denaturation | Not required. | Required (harsh conditions, e.g., HCl, heat). | Not applicable. |

| Multiplexing | Highly compatible with antibody staining and other fluorescent probes. | Can be challenging due to harsh denaturation steps that can destroy epitopes. | Limited multiplexing capabilities. |

| Sensitivity | High. | High, but can have higher background. | Can be influenced by changes in metabolic rate not related to proliferation. |

| Time | Faster protocol. | More time-consuming. | Relatively fast. |

Quantitative Data

The optimal concentration of EdC for labeling can vary depending on the cell type and experimental conditions. However, studies have shown effective labeling at concentrations ranging from 10 µM to 250 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line that provides a good signal-to-noise ratio without inducing significant cytotoxicity.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of EdC in various cell lines, indicating its cytotoxic potential at higher concentrations over longer exposure times.

| Cell Line | Cell Type | IC50 (µM) |

| HeLa | Cervical Cancer | >250 |

| U-2 OS | Osteosarcoma | >250 |

| A549 | Lung Carcinoma | 126 |

| HCT116 | Colon Cancer | >250 |

| BJ | Normal Fibroblasts | >250 |

| HFF-1 | Normal Fibroblasts | >250 |

| MRC-5 | Normal Lung Fibroblasts | >250 |

| HaCaT | Keratinocytes | 148 |

| THP-1 | Leukemia | 1.1 |

Data adapted from Ligasová et al., 2016.[5]

Experimental Protocols

The following protocols are based on standard procedures for EdU-based cell proliferation assays and are adaptable for use with EdC.

Protocol 1: Cell Proliferation Assay for Fluorescence Microscopy

Materials:

-

This compound (EdC)

-

Complete cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.

-

EdC Labeling: Add EdC to the culture medium to the desired final concentration (e.g., 10-50 µM). Incubate for the desired period (e.g., 1-4 hours) under normal cell culture conditions. The incubation time will depend on the cell cycle length of your cell line.

-

Fixation: Remove the EdC-containing medium and wash the cells once with PBS. Fix the cells with fixative solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with wash buffer. Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with wash buffer. Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells twice with wash buffer.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain solution for 5-10 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Proliferation Assay for Flow Cytometry

Materials:

-

Same as Protocol 1, excluding coverslips and mounting medium.

-

Flow cytometry tubes or 96-well V-bottom plates.

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

Procedure:

-

Cell Culture and Labeling: Culture cells in suspension or in flasks. For adherent cells, they will need to be harvested later. Add EdC to the culture medium to the desired final concentration and incubate for the desired period.

-

Cell Harvesting: For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation. Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and wash the cells once with wash buffer. Resuspend the cells in permeabilization solution and incubate for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with wash buffer. Resuspend the cell pellet in the freshly prepared click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Add wash buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step once more.

-

Nuclear Staining (Optional): Resuspend the cells in a nuclear counterstain solution and incubate for 5-10 minutes.

-

Analysis: Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer.

Visualizations

References

- 1. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 2. This compound (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: EdC Click Chemistry for DNA Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection and visualization of DNA synthesis is fundamental to studying cell proliferation, cell cycle dynamics, and DNA damage repair. 5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of thymidine that contains a terminal alkyne group.[1][2] During the S-phase of the cell cycle, EdC is incorporated into newly synthesized DNA by cellular machinery.[1][2] This bio-orthogonal alkyne handle allows for a highly specific and efficient covalent reaction with an azide-containing molecule via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a type of "click chemistry".[3][4][5][6][7]

This method offers a superior alternative to traditional techniques like BrdU labeling, as it does not require harsh DNA denaturation steps, making it compatible with the detection of other cellular antigens and preserving cellular architecture.[1] The resulting labeled DNA can be visualized using fluorescent microscopy or quantified for various applications, including high-resolution imaging of DNA structure.[8][9]

Principle of EdC Labeling and Detection

The process involves two main steps:

-

Incorporation: Proliferating cells are incubated with EdC, which is integrated into replicating DNA.

-

Detection: The alkyne group in the incorporated EdC is detected via a click reaction with a fluorescently labeled azide, which forms a stable triazole linkage.[3]

Caption: General experimental workflow for labeling newly synthesized DNA using EdC.

Caption: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: In Situ Labeling of Nascent DNA in Mammalian Cells

This protocol is adapted for labeling DNA in cultured mammalian cells, such as HeLa or DLD-1 cells.[8]

A. Materials

-

5-Ethynyl-2'-deoxycytidine (EdC)

-

Cell culture medium (growth and resting)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA), 4% solution

-

Triton X-100, 0.3% in PBS

-

Azide-conjugated fluorophore (e.g., AF647 azide)

-

Click Chemistry Buffer Components (see Table 1 for stock and final concentrations)

B. Procedure

-

Cell Culture and EdC Incorporation:

-

Plate cells in a chambered coverglass at a suitable density (e.g., 24,000 cells/cm²).[8]

-

Supplement the growth medium with 5 µM EdC and incubate for 24 hours.[8]

-

Replace the medium with fresh resting medium, also supplemented with 5 µM EdC, and incubate for another 24 hours.[8] A total incorporation time of 48 hours is recommended for dense labeling.[8]

-

-

Cell Fixation and Permeabilization:

-

At the end of the EdC incorporation period, rinse the cells three times with PBS for 5 minutes each.[8]

-

Fix the cells with 4% PFA for 10 minutes at room temperature.[8]

-

Rinse the cells again three times with PBS for 5 minutes each.[8]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.[8]

-

Rinse the cells three times with PBS for 5 minutes each.[8]

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction buffer immediately before use by combining the components listed in Table 1.

-

Incubate the permeabilized cells with the click chemistry buffer for 30 minutes at room temperature, protected from light.[8]

-

After the incubation, wash the cells three times with PBS.[8]

-

The cells are now ready for imaging or subsequent immunolabeling procedures.[8]

-

Table 1: Reagent Concentrations for In Situ Click Reaction Buffer

| Reagent | Stock Concentration | Final Concentration | Reference |

|---|---|---|---|

| HEPES, pH 8.2 | 1 M | 150 mM | [8] |

| Amino Guanidine | 500 mM | 50 mM | [8] |

| L-Ascorbic Acid | 1 M | 100 mM | [8] |

| Copper (II) Sulfate (CuSO₄) | 100 mM | 1 mM | [8] |

| Glucose | 20% (w/v) | 2% | [8] |

| Azide-Fluorophore | 1 mM | 10 µM |[8] |

Protocol 2: In Vitro Labeling of Alkyne-Modified Oligonucleotides/DNA

This protocol is a general guideline for labeling purified DNA or oligonucleotides that have been synthesized to contain an alkyne modification.[4][10][11]

A. Materials

-

Alkyne-modified DNA/oligonucleotide

-

Azide-conjugated label (e.g., fluorescent dye, biotin)

-

Dimethyl sulfoxide (DMSO)

-

Triethylammonium acetate (TEAA) buffer, 2 M, pH 7.0

-

Ascorbic Acid

-

Copper (II) Sulfate (CuSO₄)

-

TBTA ligand (Tris(benzyltriazolylmethyl)amine)

-

Inert gas (e.g., argon or nitrogen)

-

Precipitation reagents (e.g., ethanol, sodium acetate)

B. Procedure

-

Reaction Setup:

-

Prepare stock solutions as described in Table 2. Freshly prepare the Ascorbic Acid solution for each experiment.[4][11]

-

In a microfuge tube, dissolve the alkyne-modified DNA in water.

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.[4][11]

-

Add the azide stock solution to a final concentration 1.5 times that of the oligonucleotide.[11] Vortex to mix.

-

-

Click Reaction:

-

Add the 5 mM Ascorbic Acid stock solution to a final concentration of 0.5 mM and vortex briefly.[4][11]

-

Degas the solution by bubbling with an inert gas for 30 seconds.[4][10][11]

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[4][11] Flush the tube with inert gas and cap it tightly.

-

Vortex the mixture thoroughly and incubate at room temperature overnight.[4][10]

-

-

Purification:

-

Precipitate the labeled DNA conjugate by adding sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.[4][12]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the DNA.[4][12]

-

Discard the supernatant, wash the pellet with acetone or 70% ethanol, and centrifuge again.[4][12]

-

Discard the supernatant, air-dry the pellet, and resuspend in a suitable buffer. The conjugate can be further purified by RP-HPLC or PAGE if necessary.[4][10]

-

Table 2: Recommended Reagent Concentrations for In Vitro Click Reaction

| Reagent | Stock Solution Concentration | Final Concentration in Mixture | Reference |

|---|---|---|---|

| Alkyne-Oligonucleotide | Varies | 20 - 200 µM | [11] |

| Azide Label | 10 mM in DMSO | 1.5 x [Oligonucleotide] | [11] |

| DMSO | 100% | 50% (v/v) | [11] |

| Ascorbic Acid | 5 mM in water (prepare fresh) | 0.5 mM | [11] |

| Cu-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM | [11] |

| TEAA Buffer, pH 7.0 | 2 M | 0.2 M |[11] |

Quantitative Data Summary

The efficiency of EdC incorporation and labeling can vary depending on the cell type, EdC concentration, and incubation time. It is recommended to optimize these parameters for each experimental system.

Table 3: Example of EdC Labeling Efficiency in a Cellular Model

| Cell Type | EdC Concentration | Incubation Time | Labeling Efficiency (% Positive Cells) | Reference |

|---|

| Unspecified | 5 µM | 4 days | 67 ± 10% |[9] |

References

- 1. 5-Ethynyl-2'-deoxycytidine (5-EdC), Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 2. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 3. idtdna.com [idtdna.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Click chemistry with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EdC incorporation and DNA labeling [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

Applications of 4'-Ethynyl-2'-deoxycytidine (EdC) in Virology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2'-deoxycytidine (EdC) is a powerful nucleoside analog that has become an invaluable tool in virology research. Its unique structure, featuring an ethynyl group at the 4' position of the deoxyribose sugar, allows for its metabolic incorporation into newly synthesized DNA. This modification makes EdC a bio-orthogonal chemical reporter, meaning it can participate in highly specific and efficient chemical reactions within a biological system without interfering with native biochemical processes. The primary application of EdC in virology leverages this property in conjunction with "click chemistry," a set of biocompatible reactions, to attach fluorescent dyes or affinity tags to viral DNA. This enables researchers to visualize, isolate, and analyze viral genetic material with exceptional precision.

This document provides detailed application notes and protocols for the use of EdC in virology research, focusing on its utility in studying viral DNA replication, localizing viral genomes within infected cells, and identifying novel virus-host interactions.

Mechanism of Action

EdC is a cell-permeable compound that is recognized by cellular and, in some cases, viral kinases, which phosphorylate it to its triphosphate form (EdC-TP). EdC-TP then serves as a substrate for DNA polymerases and is incorporated into nascent DNA strands during replication. The terminal alkyne group of the incorporated EdC molecule provides a handle for a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of click chemistry.[1] This reaction allows for the covalent attachment of azide-modified molecules, such as fluorescent probes for imaging or biotin for affinity purification.

Key Applications in Virology

-

Visualization of Viral DNA Replication: EdC labeling allows for the spatial and temporal tracking of viral DNA synthesis within infected cells.

-

Purification of Viral DNA and Associated Proteins: Biotin-azide tags can be "clicked" onto EdC-labeled viral DNA, facilitating its purification along with any associated viral or host proteins.[2] This is instrumental in identifying proteins involved in viral replication, transcription, and genome organization.

-

Pulse-Chase Analysis of Viral Replication Forks: Short pulses of EdC labeling followed by a "chase" with a non-modified nucleoside can be used to study the dynamics of viral replication fork progression and the proteins associated with them.[2]

-

High-Throughput Screening for Antiviral Compounds: EdC incorporation can serve as a robust readout for viral DNA replication in high-throughput screening assays designed to identify inhibitors of this process.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing EdC in virology research, providing a clear comparison of experimental parameters and outcomes.

Table 1: EdC Labeling Conditions for Viral DNA

| Virus | Cell Line | EdC Concentration (µM) | Labeling Duration | Purpose of Labeling | Reference |

| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 5 - 25 | 2 - 4 hours | Labeling replicating viral DNA | [2] |

| Herpes Simplex Virus 1 (HSV-1) | RPE | 5 | 4 hours | Labeling host and viral DNA synthesis | [3] |

| Adenovirus (AdV) | A549 | 2.5 | 10 hours (24-34 hpi) | Visualizing nascent viral DNA puncta | [4] |

Table 2: Quantitative Analysis of EdC Incorporation

| Virus | Analysis Method | Observation | Quantitative Value | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Fluorescence Microscopy | Percentage of EdC-positive cells in mock-infected vs. HSV-infected RPE cells. | ~30% in mock-infected; Virtually 100% in HSV-infected cells by 8 hpi. | [3] |

| Adenovirus (AdV) | Immunofluorescence | Colocalization of EdC-labeled viral DNA (vDNA) and protein VII within the nucleus at different time points. | Pearson correlation coefficient: R = 0.55 at 4 and 6 hours post-infection. | [5] |

Experimental Protocols

Protocol 1: Labeling and Visualization of Viral DNA Replication Compartments

This protocol describes the labeling of replicating viral DNA with EdC followed by fluorescent detection using click chemistry for imaging by fluorescence microscopy.

Materials:

-

Virus stock of interest

-

Appropriate host cell line

-

Complete cell culture medium

-

This compound (EdC) solution (e.g., 10 mM in DMSO)

-

Fixative solution (e.g., 3.7% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (e.g., Click-iT® EdU Imaging Kit components or custom-prepared)

-

Copper (II) sulfate (CuSO4)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed host cells on coverslips in a multi-well plate to achieve the desired confluency for infection.

-

Viral Infection: Infect cells with the virus at a suitable multiplicity of infection (MOI).

-

EdC Labeling: At the desired time post-infection (e.g., after the onset of viral DNA replication), add EdC to the cell culture medium to a final concentration of 5-25 µM.[2] Incubate for the desired labeling period (e.g., 2-4 hours).[2]

-

Cell Fixation: Wash the cells with PBS and fix with 3.7% paraformaldehyde for 15 minutes at room temperature.[2]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.

-

Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the copper sulfate, fluorescent azide, and reducing agent. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells with PBS. Stain the nuclei with DAPI for 5-10 minutes.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Purification of EdC-Labeled Viral DNA and Associated Proteins (iPOND Adaptation)

This protocol is an adaptation of the isolation of proteins on nascent DNA (iPOND) technique to specifically purify viral DNA and its associated proteins.[2]

Materials:

-

EdC-labeled infected cells (from Protocol 1, steps 1-3)

-

Lysis buffer (e.g., 1% SDS in 50 mM Tris-HCl pH 8.0, 10 mM EDTA)

-

Click chemistry reaction components:

-

Biotin-azide

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., high salt, low salt, and urea buffers)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Protease inhibitors

Procedure:

-

Cell Lysis: Harvest EdC-labeled infected cells and lyse them in lysis buffer containing protease inhibitors.

-

DNA Sonication: Sonicate the cell lysate to shear the DNA into smaller fragments (e.g., 200-1000 bp).

-

Click Reaction for Biotinylation: To the sonicated lysate, add the click reaction components: biotin-azide, copper sulfate, and sodium ascorbate. Incubate for 1-2 hours at room temperature with rotation.

-

Capture with Streptavidin Beads: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature or overnight at 4°C with rotation to capture the biotinylated viral DNA-protein complexes.

-

Washing: Use a magnetic stand to collect the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This typically includes washes with high salt buffer, low salt buffer, and a final wash with a denaturing buffer like urea to reduce background.

-

Elution: Elute the captured proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 10 minutes.

-

Protein Analysis: Collect the supernatant containing the eluted proteins. These proteins can then be identified and quantified using techniques such as mass spectrometry.

Visualizations

Caption: Mechanism of EdC action and its downstream applications in virology.

Caption: Experimental workflow for visualizing viral DNA replication using EdC.

Caption: Logical workflow for identifying proteins associated with viral DNA.

Conclusion

This compound is a versatile and powerful tool for probing the intricacies of viral DNA replication and virus-host interactions. The combination of in vivo labeling with EdC and subsequent click chemistry provides a robust platform for a wide range of applications, from high-resolution imaging to proteomic analysis. The protocols and data presented here offer a starting point for researchers looking to incorporate this technology into their virology research programs. As new click chemistry reagents and analytical methods become available, the applications of EdC in virology are expected to expand even further, promising new insights into the fundamental mechanisms of viral infection and pathogenesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Purification of Viral DNA for the Identification of Associated Viral and Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Stepwise virus assembly in the cell nucleus revealed by spatiotemporal click chemistry of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for EdC Labeling in Cultured Cells

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2][3] This makes it a powerful tool for assessing cell proliferation, a fundamental process in development, tissue homeostasis, and diseases like cancer. Similar to the more widely known 5-ethynyl-2'-deoxyuridine (EdU), EdC contains a terminal alkyne group.[1][4] This alkyne moiety allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1][4] This detection method is rapid, sensitive, and does not require the harsh DNA denaturation steps associated with traditional BrdU incorporation assays, thus better-preserving cell morphology and antigenicity for multiplexing with other fluorescent probes.[4][5][6] Notably, some studies suggest that EdC exhibits lower cytotoxicity compared to EdU, making it a potentially more suitable reagent for long-term cell proliferation studies.[1][4]

These application notes provide a comprehensive, step-by-step guide for using EdC to label and visualize proliferating cultured cells. The protocols are designed for researchers in academic and industrial settings, including those involved in drug development, to reliably assess the effects of various treatments on cell division.

Data Presentation: Quantitative Parameters for EdC Labeling

The following table summarizes key quantitative parameters for successful EdC labeling experiments. These values represent a general starting point, and optimal conditions may vary depending on the cell type, experimental goals, and specific reagents used.

| Parameter | Recommended Range | Notes |

| EdC Labeling | ||

| EdC Stock Solution Concentration | 10 mM in DMSO or PBS | Store at -20°C. |

| EdC Working Concentration | 1 - 20 µM | Start with 10 µM and optimize for your cell line.[7][8][9] |

| Incubation Time with EdC | 30 minutes - 24 hours | Dependent on cell cycle length and experimental design. Shorter times capture cells actively in S-phase. |

| Cell Fixation & Permeabilization | ||

| Fixative | 3.7% - 4% Formaldehyde or Paraformaldehyde in PBS | 15-minute incubation at room temperature.[7][10] |

| Permeabilization Agent | 0.25% - 0.5% Triton™ X-100 in PBS | 20-minute incubation at room temperature.[7][10] |

| Click Reaction | ||

| Fluorescent Azide Stock Concentration | 2 mM in DMSO | Store protected from light at -20°C. |

| Fluorescent Azide Working Concentration | 1 - 5 µM | |

| Copper (II) Sulfate (CuSO₄) Stock | 100 mM in dH₂O | |

| Copper (II) Sulfate (CuSO₄) Working | 1 - 2 mM | |

| Reducing Agent (e.g., Sodium Ascorbate) Stock | 100 mM in dH₂O | Must be prepared fresh. |

| Reducing Agent Working Concentration | 10 mM | |

| Reaction Time | 30 minutes at room temperature | Protect from light. |

| Analysis | ||

| DNA Counterstain (e.g., Hoechst 33342) | 1 - 5 µg/mL | To visualize all cell nuclei. |

| Imaging | Fluorescence Microscopy or High-Content Imaging System | Use appropriate filter sets for the chosen fluorophore and counterstain.[8] |

| Flow Cytometry | Standard flow cytometry protocols can be adapted. | Enables quantification of the percentage of proliferating cells in a population.[11][12] |

Experimental Protocols

This section provides detailed methodologies for EdC labeling and detection in cultured cells for fluorescence microscopy.

Materials and Reagents

-

5-Ethynyl-2'-deoxycytidine (EdC)

-

Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium appropriate for your cells

-

Cell culture plates or coverslips

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

-

Copper (II) Sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction buffer (e.g., Tris-buffered saline)

-

DNA counterstain (e.g., Hoechst 33342)

-

Mounting medium

Step-by-Step Protocol

1. Cell Seeding and EdC Labeling

a. Seed cells in your preferred culture vessel (e.g., multi-well plates with coverslips) and allow them to adhere and resume proliferation. The optimal cell density will depend on the cell type and the duration of the experiment.

b. Prepare a working solution of EdC in complete culture medium. A final concentration of 10 µM is a good starting point.

c. Remove the existing medium from the cells and replace it with the EdC-containing medium.

d. Incubate the cells for the desired period (e.g., 1-2 hours for a snapshot of the S-phase population or longer for cumulative labeling) under standard culture conditions (37°C, 5% CO₂).

2. Cell Fixation and Permeabilization

a. After EdC incubation, gently remove the labeling medium and wash the cells once with PBS.

b. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

c. Remove the fixative and wash the cells twice with PBS.

d. Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.[7][10]

e. Remove the permeabilization buffer and wash the cells twice with PBS.

3. Click Reaction for Fluorescent Detection

Note: It is crucial to prepare the click reaction cocktail immediately before use, as the Cu(I) catalyst is unstable in aqueous solutions.

a. Prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:

- Reaction Buffer (e.g., Tris-buffered saline): ~950 µL

- Fluorescent Azide (from 2 mM stock): 2.5 µL (for a final concentration of 5 µM)

- Copper (II) Sulfate (from 100 mM stock): 20 µL (for a final concentration of 2 mM)

- Sodium Ascorbate (from fresh 100 mM stock): 100 µL (for a final concentration of 10 mM)

b. Mix the cocktail gently but thoroughly.